N-{[1-(propan-2-yl)piperidin-4-yl]methyl}-N'-[4-(trifluoromethyl)phenyl]ethanediamide
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Overview
Description
N-{[1-(propan-2-yl)piperidin-4-yl]methyl}-N'-[4-(trifluoromethyl)phenyl]ethanediamide is a synthetic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[1-(propan-2-yl)piperidin-4-yl]methyl}-N'-[4-(trifluoromethyl)phenyl]ethanediamide typically involves multiple steps, starting with the preparation of the piperidine derivative. The piperidine ring can be synthesized through various methods, including hydrogenation of pyridine or cyclization of appropriate precursors
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, and continuous flow chemistry techniques may be employed to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
N-{[1-(propan-2-yl)piperidin-4-yl]methyl}-N'-[4-(trifluoromethyl)phenyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The trifluoromethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
N-{[1-(propan-2-yl)piperidin-4-yl]methyl}-N'-[4-(trifluoromethyl)phenyl]ethanediamide has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It may serve as a ligand in biochemical assays to study receptor-ligand interactions.
Industry: Used in the development of new materials with unique chemical and physical properties.
Mechanism of Action
The mechanism of action of N-{[1-(propan-2-yl)piperidin-4-yl]methyl}-N'-[4-(trifluoromethyl)phenyl]ethanediamide involves its interaction with specific molecular targets. The piperidine ring and oxalamide group may interact with enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s binding affinity and stability, contributing to its overall biological effects .
Comparison with Similar Compounds
Similar Compounds
N-(1-isopropylpiperidin-4-yl)-1-(3-methoxybenzyl)-1H-indole-2-carboxamide: This compound shares the piperidine ring and isopropyl group but differs in the presence of an indole and methoxybenzyl group.
Piperidine derivatives: Various piperidine derivatives are used in medicinal chemistry for their pharmacological properties.
Uniqueness
N-{[1-(propan-2-yl)piperidin-4-yl]methyl}-N'-[4-(trifluoromethyl)phenyl]ethanediamide is unique due to its combination of a piperidine ring, oxalamide linkage, and trifluoromethyl-substituted phenyl ring. This unique structure imparts specific chemical and biological properties that distinguish it from other compounds.
Properties
IUPAC Name |
N-[(1-propan-2-ylpiperidin-4-yl)methyl]-N'-[4-(trifluoromethyl)phenyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24F3N3O2/c1-12(2)24-9-7-13(8-10-24)11-22-16(25)17(26)23-15-5-3-14(4-6-15)18(19,20)21/h3-6,12-13H,7-11H2,1-2H3,(H,22,25)(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFFAZCBOVNRMKH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC(CC1)CNC(=O)C(=O)NC2=CC=C(C=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24F3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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